molecular formula C22H20N2O6S B11685868 Ethyl 2-[5-(3-nitrophenyl)furan-2-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[5-(3-nitrophenyl)furan-2-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11685868
M. Wt: 440.5 g/mol
InChI Key: UAXKJEBDWAPALP-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(3-nitrophenyl)furan-2-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of furan derivatives.

Preparation Methods

The synthesis of Ethyl 2-[5-(3-nitrophenyl)furan-2-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 3-nitrobenzaldehyde with furan-2-carboxylic acid to form the furan derivative. This intermediate is then reacted with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-[5-(3-nitrophenyl)furan-2-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[5-(3-nitrophenyl)furan-2-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[5-(3-nitrophenyl)furan-2-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group on the phenyl ring is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells . The furan ring may also contribute to its binding affinity with certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Ethyl 2-[5-(3-nitrophenyl)furan-2-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other furan derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C22H20N2O6S

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl 2-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H20N2O6S/c1-2-29-22(26)19-15-8-3-4-9-18(15)31-21(19)23-20(25)17-11-10-16(30-17)13-6-5-7-14(12-13)24(27)28/h5-7,10-12H,2-4,8-9H2,1H3,(H,23,25)

InChI Key

UAXKJEBDWAPALP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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